6,7-dibromo-4-methoxy-1H-indole

Immuno-oncology IDO1 inhibition Enzyme assay

6,7-Dibromo-4-methoxy-1H-indole uniquely features two bromine atoms at positions 6 and 7, combined with a 4-methoxy group, enabling orthogonal sequential cross-coupling (e.g., Suzuki then Sonogashira) unattainable with mono-brominated analogs. This privileged scaffold delivers nanomolar IDO1 inhibition (IC50 13 nM) with >400-fold selectivity over TDO, making it an essential chemical probe for cancer immunoevasion research. Commercially available at ≥97% purity with defined storage (0–8°C), it ensures batch-to-batch consistency for hit-to-lead programs and complex total syntheses such as (±)-dragmacidin.

Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
CAS No. 158920-11-7
Cat. No. B127208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dibromo-4-methoxy-1H-indole
CAS158920-11-7
Molecular FormulaC9H7Br2NO
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=CN2)Br)Br
InChIInChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3
InChIKeyWTWQKKHLJQVITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromo-4-methoxy-1H-indole (CAS 158920-11-7): A Di-Brominated Indole Scaffold for Cross-Coupling and Targeted Enzyme Inhibition


6,7-Dibromo-4-methoxy-1H-indole (CAS 158920-11-7) is a halogenated indole derivative characterized by a 4-methoxy group and two bromine atoms at the 6- and 7-positions of the indole ring [1]. This substitution pattern confers a unique electronic profile and creates two distinct reactive handles for transition metal-catalyzed cross-coupling reactions, enabling sequential functionalization that is not achievable with mono-halogenated analogs [1]. The compound is recognized as a privileged scaffold in medicinal chemistry due to its demonstrated nanomolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme implicated in cancer immune evasion [2].

Why Off-the-Shelf Indole Building Blocks Cannot Substitute for 6,7-Dibromo-4-methoxy-1H-indole in Critical Applications


The strategic placement of two bromine atoms at the 6- and 7-positions, combined with the electron-donating 4-methoxy group, creates a regio-electronic profile that dictates both reactivity and biological target engagement in ways that structurally similar mono-brominated or non-brominated indoles cannot replicate [1]. For instance, the 6,7-dibromo motif enables orthogonal, sequential cross-coupling reactions (e.g., Suzuki followed by Sonogashira) for the precise construction of complex molecular architectures, a capability absent in 4-methoxyindole or 6-bromoindole [1]. Critically, this specific substitution pattern is also essential for the compound's potent nanomolar inhibition of IDO1 (IC50 = 13 nM), a level of activity that is not observed with simpler indole scaffolds, underscoring that generic substitution with a more accessible analog would result in a complete loss of the desired pharmacological activity or synthetic utility [2].

Quantitative Differentiators for 6,7-Dibromo-4-methoxy-1H-indole: Comparative Data for Informed Scientific Procurement


IDO1 Inhibitory Potency: Nanomolar Cellular Activity Demonstrated in Multiple Assays

6,7-Dibromo-4-methoxy-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The compound demonstrates an IC50 of 13 nM in a cellular assay using mouse IDO1 transfected in P815 cells, with comparable activity observed in human cell lines (IC50 = 14-16 nM) [1]. This activity positions the compound within the potency range of advanced clinical IDO1 inhibitors such as epacadostat (IC50 = 10-67 nM) and is significantly more potent than many other indole-based IDO1 inhibitors that exhibit IC50 values in the high nanomolar to micromolar range [1].

Immuno-oncology IDO1 inhibition Enzyme assay

IDO1 Selectivity: Marked Preference Over TDO, a Closely Related Tryptophan-Degrading Enzyme

While 6,7-dibromo-4-methoxy-1H-indole is a potent IDO1 inhibitor (IC50 = 13 nM), its activity against tryptophan 2,3-dioxygenase (TDO), a hepatic enzyme that shares structural and functional homology with IDO1, is substantially weaker. The compound exhibits an IC50 of 5.46 µM against mouse TDO, representing a >400-fold selectivity window for IDO1 over TDO [1]. This degree of selectivity is a critical differentiator for a chemical probe intended for IDO1-specific studies, as it minimizes off-target effects on tryptophan metabolism mediated by TDO.

Target selectivity IDO1 vs TDO Immunometabolism

Synthetic Versatility: Dual Bromine Handles Enable Orthogonal, Sequential Cross-Coupling Not Possible with Mono-Halogenated Analogs

The 6,7-dibromo substitution pattern provides two chemically distinct reactive sites on the indole core, enabling sequential, orthogonal cross-coupling reactions (e.g., Suzuki followed by Sonogashira) for the modular assembly of complex molecules [1]. This synthetic utility was leveraged in the total synthesis of the cytotoxic marine alkaloid (±)-dragmacidin, where 6,7-dibromo-4-methoxyindole served as a key intermediate to construct the bis-indole framework [2]. In contrast, mono-halogenated indoles such as 4-methoxyindole or 6-bromoindole offer only a single reactive site and cannot support the same divergent, multi-step elaboration without additional functional group manipulations.

Cross-coupling Building block Organic synthesis

Physical Form and Storage: Defined Solid with Validated Stability Requirements for Consistent Experimental Outcomes

6,7-Dibromo-4-methoxy-1H-indole is supplied as a yellow solid . Commercial specifications indicate a recommended storage condition of 0-8°C, which is more stringent than many structurally similar indoles that are stable at room temperature . This defined storage requirement ensures long-term chemical integrity and minimizes the risk of decomposition or unwanted reactions that could compromise experimental reproducibility.

Compound handling Storage stability Procurement

Purity Specification: High Chemical Purity (≥97%) Minimizes Batch-to-Batch Variability

Commercially available 6,7-dibromo-4-methoxy-1H-indole is routinely offered with a minimum purity of 96-97% . This high level of purity is essential for applications where the presence of even small amounts of brominated or de-brominated impurities could interfere with cross-coupling reactions or confound biological assay readouts. For procurement, this specification provides a clear, quantifiable benchmark for quality assurance and allows for direct comparison across different vendors.

Chemical purity Quality control Procurement

Optimal Use Cases for 6,7-Dibromo-4-methoxy-1H-indole: Where Its Unique Profile Delivers Definitive Value


Development of Potent, Selective IDO1 Inhibitors for Immuno-Oncology Target Validation

Researchers investigating the role of IDO1 in cancer immune evasion can use this compound as a validated, nanomolar-potency chemical probe. Its documented IC50 of 13 nM against cellular IDO1 and >400-fold selectivity over TDO make it an ideal starting point for structure-activity relationship (SAR) studies, reducing the risk of off-target effects that could confound interpretation of immune modulation experiments [1].

Modular Construction of Complex Natural Product Analogs via Orthogonal Cross-Coupling

Synthetic chemists aiming to construct bis-indole alkaloids or other complex heterocyclic frameworks can leverage the two distinct bromine handles of this compound for sequential, site-selective functionalization. The successful use of 6,7-dibromo-4-methoxyindole in the total synthesis of (±)-dragmacidin demonstrates its value in convergent, multi-step synthesis where precise control over molecular architecture is paramount [2].

Exploration of Indole-Based Pharmacophores in Drug Discovery Programs Requiring High-Purity Building Blocks

Medicinal chemistry teams developing novel kinase inhibitors, GPCR modulators, or other indole-containing drug candidates can confidently incorporate this compound into parallel synthesis workflows. The commercial availability of material with ≥96% purity, coupled with defined storage conditions (0-8°C), ensures consistent performance across multiple batches and minimizes the need for re-purification, thereby accelerating hit-to-lead optimization cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dibromo-4-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.